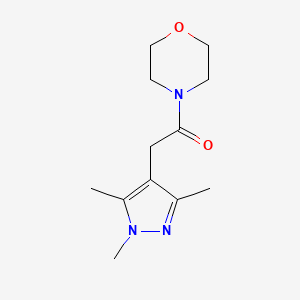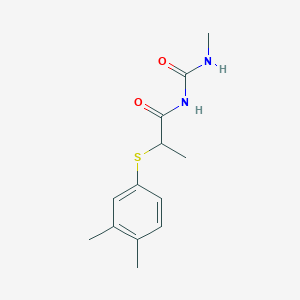
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MDMB-CHMICA, and it belongs to the synthetic cannabinoid class of compounds. Synthetic cannabinoids are a group of compounds that mimic the effects of natural cannabinoids, such as THC found in cannabis.
Mecanismo De Acción
The exact mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain and body, which are responsible for regulating various physiological processes, such as pain, mood, and appetite. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have various biochemical and physiological effects. These effects include pain relief, anti-inflammatory properties, and appetite stimulation. This compound has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments is its potency and selectivity. This compound has a high affinity for the cannabinoid receptors, which makes it an ideal tool for studying the effects of cannabinoids on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Due to its potency, this compound can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone. One of the most promising directions is the development of new drugs and therapies based on this compound. This compound has shown potential in the treatment of various diseases, and further research may lead to the development of new drugs and therapies that are more effective and have fewer side effects. Another future direction is the study of the mechanism of action of this compound. Further research may help to elucidate the exact mechanism of action of this compound, which may lead to a better understanding of the cannabinoid system and its role in various physiological processes. Finally, future research may also focus on the synthesis and purification of this compound, which may lead to the development of new and improved methods for the production of pure MDMB-CHMICA.
Métodos De Síntesis
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-2,3-dihydroindole with 2,3-dihydro-1,4-dioxin-5-carbaldehyde in the presence of a catalyst. This method yields a pure form of MDMB-CHMICA, which can be further purified using various techniques.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, where it can be used as a treatment for various diseases, such as cancer and chronic pain. This compound has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-8-11-4-2-3-5-12(11)15(10)14(16)13-9-17-6-7-18-13/h2-5,9-10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYAPLDSJPOJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)







![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)


